molecular formula C15H16FNOS B2772500 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034521-20-3

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2772500
CAS No.: 2034521-20-3
M. Wt: 277.36
InChI Key: GWYZZUUWSKVAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZZUUWSKVAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the cyclopropanecarbonyl chloride derivative. This intermediate is then reacted with a thia-azabicycloheptane precursor under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialized materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding affinity and specificity, while the bicyclic structure provides stability and rigidity to the molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and bicyclic structures. For example:

  • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
  • 2,4-Difluorophenyl derivatives

Compared to these compounds, 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorophenyl group with a thia-azabicycloheptane structure, which imparts distinct chemical and biological properties .

Biological Activity

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This compound is classified as a heterocyclic compound, specifically an azabicyclic compound, due to the presence of nitrogen in its structure. The incorporation of a fluorophenyl group and a cyclopropanecarbonyl moiety enhances its chemical reactivity and therapeutic potential, particularly in neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3SC_{15}H_{16}FNO_3S with a molecular weight of approximately 309.4 g/mol. Its structure features a bicyclo[2.2.1]heptane core, which is significant in medicinal chemistry due to its ability to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₅H₁₆FNO₃S
Molecular Weight309.4 g/mol
LogP-0.4
Polar Surface Area21 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity, allowing for better membrane penetration and receptor binding.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer.
  • Receptor Modulation: Interaction with neurotransmitter receptors may influence neurological functions, providing potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Methods:
    • The synthesis typically involves several key steps including nucleophilic acyl substitution reactions, which are essential for forming the bicyclic structure.
    • Variations in synthesis routes can lead to different derivatives with altered biological activities.
  • Biological Activity Studies:
    • Preliminary studies indicate that this compound exhibits significant anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological development.
    • In vitro assays have shown promising results against various cancer cell lines, suggesting potential as an anticancer agent.
  • Case Studies:
    • A study demonstrated that derivatives of this compound could reduce tumor growth in animal models, highlighting its potential in oncology.
    • Another investigation into its neuroprotective effects revealed that it may mitigate oxidative stress in neuronal cells.

Q & A

Basic: What are the common synthetic routes for this bicyclic compound?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Cyclization : Construction of the bicyclo[2.2.1]heptane core using sulfur- and nitrogen-containing precursors (e.g., via intramolecular cycloaddition) .
  • Acylation : Introduction of the 1-(4-fluorophenyl)cyclopropanecarbonyl group via Friedel-Crafts acylation or coupling reactions .
  • Functionalization : Post-cyclization modifications, such as oxidation (e.g., Dess–Martin periodinane) or reduction (e.g., LiAlH4) to adjust carbonyl groups .
    Data Table :
StepKey ReagentsYield RangeReference
CyclizationSOCl2, NaBH470-85%
AcylationAlCl3, 4-fluorophenyl precursor60-75%

Advanced: How can low yields in cyclization steps be addressed?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Palladium-bisimidazol-2-ylidene complexes improve coupling efficiency in heterocycle formation .
  • Solvent/Additive Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while molecular sieves reduce side reactions .
  • Computational Modeling : DFT studies predict transition-state geometries to guide reagent selection .

Basic: What analytical techniques validate structural purity?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies proton/carbon environments (e.g., bicyclic core at δ 3.1-4.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> = 331.12) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic framework .

Advanced: How to resolve stereochemical ambiguities in the bicyclic core?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with computed models to assign absolute configuration .

Basic: What in vitro assays assess pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., nicotinic acetylcholine receptors) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
    Data Table :
TargetIC50 (nM)Assay TypeReference
nAChR α7120 ± 15Radioligand
COX-2450 ± 30Fluorogenic

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Esterification of the carbonyl group to enhance bioavailability .
  • Deuterium Exchange : Replacing labile hydrogens (e.g., cyclopropane CH2) to slow CYP450-mediated degradation .

Basic: How to mitigate compound degradation during storage?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at 2-8°C prevents oxidation of sulfur and nitrogen moieties .
  • Lyophilization : Stabilizes the compound in solid form for long-term use .

Advanced: How to interpret contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, buffer pH) to identify confounding variables .
  • Molecular Dynamics Simulations : Predict ligand-receptor interactions under varying conditions .

Basic: What computational tools predict SAR for derivatives?

Methodological Answer:

  • Docking Software (AutoDock, Schrödinger) : Models interactions with target receptors (e.g., nicotinic receptors) .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Advanced: How to address low solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance solubility .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.